molecular formula C11H18N4O B13630898 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide

Cat. No.: B13630898
M. Wt: 222.29 g/mol
InChI Key: WTRPWSDEYUIEMN-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclopropylamine and 3,5-dimethyl-1H-pyrazole intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation, to yield the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or pyrazolyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-3-(1H-pyrazol-1-yl)propanamide
  • 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
  • 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)pentanamide

Uniqueness

2-(Cyclopropylamino)-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(3,5-dimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C11H18N4O/c1-7-5-8(2)15(14-7)6-10(11(12)16)13-9-3-4-9/h5,9-10,13H,3-4,6H2,1-2H3,(H2,12,16)

InChI Key

WTRPWSDEYUIEMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C(=O)N)NC2CC2)C

Origin of Product

United States

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